Lumirubin

Beschreibung

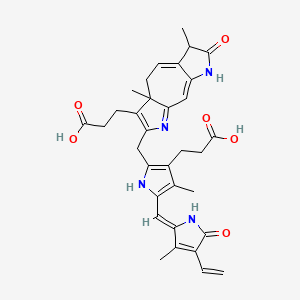

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

110617-57-7 |

|---|---|

Molekularformel |

C33H36N4O6 |

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13- |

InChI-Schlüssel |

BYVDUQYJIIPFIB-CFRMEGHHSA-N |

Isomerische SMILES |

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)/C=C\5/C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |

Kanonische SMILES |

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Structure and Photochemistry of Lumirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumirubin, a structural isomer of bilirubin, is a key photoproduct formed during the phototherapy of neonatal jaundice. Its enhanced water solubility compared to bilirubin facilitates its excretion, making it a crucial molecule in the clinical management of hyperbilirubinemia. This technical guide provides an in-depth exploration of the chemical structure, formation, and properties of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a structural isomer of the native 4Z,15Z-bilirubin.[1] It is formed through an irreversible intramolecular cyclization of one of the Z-configured double bonds in a bilirubin molecule.[1] The chemical formula for this compound is C₃₃H₃₆N₄O₆, and it has a molar mass of 584.673 g/mol .[2]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.0³,⁷]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid.[2]

Quantitative Data Summary

| Property | Value | References |

| Molar Mass | 584.673 g/mol | [2] |

| Chemical Formula | C₃₃H₃₆N₄O₆ | [2] |

| Quantum Yield of Formation | 0.0015 (at 450-490 nm), 0.003 (at 500-520 nm) | |

| Bilirubin Molar Extinction Coefficient (at 460 nm) | 53,846 cm⁻¹M⁻¹ | |

| Bilirubin Solubility in Water (at pH 7.4) | < 0.005 mg/100 ml (< 0.085 µM) | [3] |

Photochemical Formation of this compound

The conversion of bilirubin to this compound is a key photochemical reaction that occurs during phototherapy. The process is initiated by the absorption of light, primarily in the blue-green region of the spectrum (460-490 nm).[1]

The pathway involves two main steps:

-

Configurational Isomerization: The initial step is the reversible conversion of the stable 4Z,15Z-bilirubin into its configurational isomers, 4Z,15E-bilirubin and 4E,15Z-bilirubin. This process is rapid.[1]

-

Structural Isomerization (Cyclization): From the 4E,15Z-bilirubin isomer, an irreversible intramolecular cyclization occurs, leading to the formation of Z-lumirubin. This is a slower process compared to configurational isomerization.[1][4]

Experimental Protocols

Preparation and Isolation of this compound

This protocol is adapted from a method described for the preparation of this compound for experimental use.

Materials:

-

Unconjugated bilirubin

-

0.1 M NaOH

-

0.1 M H₃PO₄

-

Human serum albumin (HSA) in phosphate-buffered saline (PBS)

-

Ammonium acetate in methanol (0.1 M)

-

Chloroform

-

Methanol

-

Water

-

Silica gel TLC plates

-

Phototherapy device (e.g., Lilly phototherapeutic device, 460 nm, 70 μW/(cm²·nm))

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Preparation of Bilirubin Solution: Dissolve unconjugated bilirubin in 0.1 M NaOH. Immediately neutralize with 0.1 M H₃PO₄. Gently mix this solution with human serum albumin in PBS to achieve a final bilirubin concentration of approximately 480 µmol/L.

-

Irradiation: Irradiate the bilirubin-HSA solution using a phototherapy device at 460 nm with an irradiance of 70 μW/(cm²·nm) for 120 minutes.

-

Extraction: Mix the irradiated solution with an equal volume of 0.1 M ammonium acetate in methanol and vortex. Perform a Folch extraction by adding chloroform and vortexing vigorously, followed by the addition of water. Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Isolation: Collect the lower chloroform phase containing this compound. Evaporate the chloroform using a rotary evaporator.

-

Purification: Dissolve the residue in a chloroform/methanol solution. Separate the components using thin-layer chromatography (TLC) on silica gel plates with a mobile phase of chloroform/methanol/water (40:9:1, v/v/v).

-

Final Product: Scrape the silica gel band corresponding to this compound and elute the this compound with methanol. Dry the final product under a stream of nitrogen. The purity and identity can be confirmed by HPLC and LC-MS/MS analysis.

Quantitative Determination of this compound by LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides accurate quantification of this compound in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

General Parameters (based on a published method):

-

Sample Preparation: Serum samples are deproteinized, and the supernatant is injected into the LC-MS/MS system.

-

Separation: Chromatographic separation is achieved on a suitable column.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its isomers.

Conclusion

This compound plays a pivotal role in the efficacy of phototherapy for neonatal jaundice. Its unique chemical structure, resulting from an irreversible photochemical reaction, renders it more hydrophilic than its parent compound, bilirubin, thus facilitating its removal from the body. Understanding the intricacies of its formation and developing robust analytical methods for its quantification are essential for optimizing therapeutic strategies and for further research into the biological effects of bilirubin and its photoproducts. This guide provides a foundational overview for professionals engaged in this critical area of study.

References

The Photochemistry of Lumirubin: A Technical Guide for Researchers

An in-depth exploration of the photochemical properties, analytical methodologies, and key data for lumirubin, a critical photoproduct in the treatment of neonatal jaundice.

This technical guide provides a comprehensive overview of the photochemical properties of this compound, a structural isomer of bilirubin and a key product of phototherapy for neonatal hyperbilirubinemia. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, detailed experimental protocols, and visual representations of the underlying photochemical processes.

Introduction: The Role of this compound in Phototherapy

Neonatal jaundice, characterized by elevated levels of unconjugated bilirubin in the blood, is a common condition in newborns. If left untreated, high levels of bilirubin can be neurotoxic. Phototherapy is the standard and most effective treatment, utilizing light to convert the lipophilic and poorly excreted (4Z,15Z)-bilirubin isomer into more polar and readily excretable photoisomers.[1]

Among these photoisomers, this compound is of particular importance. While configurational isomers like (4Z,15E)-bilirubin are formed more rapidly, their formation is reversible.[1] In contrast, this compound is a structural isomer formed through an irreversible intramolecular cyclization.[1] This stability, combined with its increased polarity, allows for its efficient excretion in bile and urine without the need for hepatic conjugation, making its formation a crucial pathway for bilirubin elimination during phototherapy.[2][3] Understanding the photochemical properties of this compound is therefore paramount for optimizing phototherapy protocols and developing novel therapeutic strategies.

Photochemical Formation of this compound

The formation of this compound from bilirubin is a complex photochemical process initiated by the absorption of light, typically in the blue-green region of the visible spectrum (around 460-490 nm).[1] The process can be summarized in the following steps:

-

Photoexcitation: The native (4Z,15Z)-bilirubin molecule absorbs a photon, leading to an excited singlet state.

-

Isomerization: From the excited state, bilirubin can undergo several transformations. The most rapid is a reversible configurational isomerization at the C15 double bond to form (4Z,15E)-bilirubin.

-

Cyclization: The (4Z,15E)-bilirubin isomer can then undergo an intramolecular cyclization, a key irreversible step, to form this compound.[1]

This pathway highlights the importance of the initial photoisomerization step in priming the molecule for the subsequent cyclization to this compound.

Quantitative Photochemical Data

The efficiency of this compound formation and its spectral properties are critical parameters for researchers. The following tables summarize key quantitative data gathered from the scientific literature.

Table 1: Quantum Yield of this compound Formation

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event for each photon absorbed. The quantum yield for this compound formation is dependent on the excitation wavelength.

| Excitation Wavelength (nm) | Quantum Yield (Φ_LR) x 10⁻⁴ |

| 457.9 | 7.2 |

| 488.0 | >7.2 |

| 501.7 | > value at 488.0 |

| 514.5 | ~18 |

| 528.7 | ~18 |

Data sourced from a study measuring the quantum yield for laser photocyclization of bilirubin to this compound in the presence of human serum albumin.

Table 2: Spectroscopic Properties of this compound

The absorption and emission properties of this compound are distinct from those of bilirubin and are essential for its detection and quantification.

| Property | Wavelength (nm) | Notes |

| Fluorescence Excitation Maximum | 315 | In aqueous phosphate buffer. |

| Fluorescence Emission Maximum | 415 | In aqueous phosphate buffer. |

Data from studies on the UV excitable fluorescence of this compound.[4]

Table 3: Molar Absorptivity of this compound

| Compound | Relative Molar Absorptivity at 455 nm |

| (ZZ)-Bilirubin | 1.0 |

| (EZ)-Cyclobilirubin (this compound) | 0.47 |

This value is relative to (ZZ)-bilirubin in the HPLC eluent and is used as a correction factor for quantification.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's photochemical properties.

Preparation and Purification of this compound

Objective: To prepare and isolate this compound from a photo-irradiated solution of bilirubin.

Materials:

-

Unconjugated bilirubin

-

Chloroform

-

Methanol

-

Water

-

Thin-Layer Chromatography (TLC) silica gel plates

-

Nitrogen gas stream

Procedure:

-

Prepare a solution of unconjugated bilirubin.

-

Irradiate the bilirubin solution with an appropriate light source (e.g., blue or green light) to induce photoisomerization and this compound formation.

-

After irradiation, evaporate the solvent to obtain the residue containing a mixture of bilirubin and its photoisomers.

-

Dissolve the residue in a chloroform/methanol solution.

-

Apply the dissolved residue to a TLC silica gel plate.

-

Develop the TLC plate using a mobile phase of chloroform/methanol/water (40:9:1, v/v/v).

-

Identify the band corresponding to this compound based on its migration characteristics.

-

Scrape the silica gel containing the this compound band.

-

Extract this compound from the scraped silica gel using methanol.

-

Dry the extracted this compound under a stream of nitrogen.

-

Verify the purity and identity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) for Bilirubin Photoisomer Separation

Objective: To separate and quantify bilirubin and its photoisomers, including this compound, in a sample.

Instrumentation:

-

Agilent 1200 HPLC system (or equivalent) with a diode-array detector.

-

Poroshell 120, SB-C18 column (4.6 x 100 mm, 2.7 µm; Agilent, CA, USA) or equivalent.

Reagents:

-

0.1 M di-n-octylamine acetate in methanol

-

Methanol

-

Water

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of 0.1 M di-n-octylamine acetate in methanol and water. The exact ratio may need optimization depending on the specific separation requirements.

-

Sample Preparation:

-

Mix 20 µl of the bilirubin solution (e.g., serum sample or prepared this compound) with 180 µl of ice-cold 0.1 M di-n-octylamine acetate in methanol.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to precipitate proteins.

-

-

Injection: Inject 20 µl of the supernatant onto the HPLC column.

-

Chromatographic Conditions:

-

Stationary Phase: Poroshell 120, SB-C18 column.

-

Mobile Phase: A gradient of 0.1 M di-n-octylamine acetate in methanol and water. A typical gradient might involve starting with a higher proportion of the aqueous component and increasing the methanolic component over time to elute the more nonpolar isomers.

-

Flow Rate: A typical flow rate would be in the range of 1.0 - 1.5 mL/min.

-

Detection: Monitor the elution of the isomers using a diode-array detector at a wavelength of 450 nm.

-

-

Quantification: Identify and quantify the peaks corresponding to (ZZ)-bilirubin, (ZE)-bilirubin, (EZ)-bilirubin, and this compound based on their retention times and by applying correction factors for their differing molar absorptivities at the detection wavelength.[2]

Fluorescence Spectroscopy of this compound

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Instrumentation:

-

Spectrofluorometer (e.g., Spex FluoroLog-3, JY Horiba or equivalent).

-

Quartz cuvettes.

Reagents:

-

Purified this compound.

-

Phosphate buffer (pH 7.4).

Procedure:

-

Sample Preparation: Prepare a solution of purified this compound in phosphate buffer. The concentration should be optimized to give a good signal-to-noise ratio without being overly concentrated, which can lead to inner filter effects.

-

Excitation Spectrum Measurement:

-

Emission Spectrum Measurement:

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra and determine the peak maxima.

Visualizing Photochemical Pathways and Workflows

Graphical representations are invaluable for understanding complex processes. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound photochemistry and analysis.

Caption: Photochemical conversion of bilirubin to this compound.

Caption: Experimental workflow for HPLC analysis of bilirubin photoisomers.

Conclusion

This compound plays a pivotal and indispensable role in the efficacy of phototherapy for neonatal jaundice. Its irreversible formation and enhanced polarity provide a critical pathway for the elimination of toxic bilirubin. This guide has provided a consolidated resource of its key photochemical properties, including quantitative data on its formation efficiency and spectroscopic characteristics. The detailed experimental protocols for its preparation, separation, and analysis offer a practical foundation for researchers in this field. A thorough understanding of the principles and methodologies outlined herein is essential for the continued optimization of phototherapy and the exploration of novel therapeutic interventions for hyperbilirubinemia.

References

- 1. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 2. Accurate and sensitive high-performance liquid chromatographic method for geometrical and structural photoisomers of bilirubin IX alpha using the relative molar absorptivity values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Lumirubin in Neonatal Jaundice Phototherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neonatal jaundice, characterized by hyperbilirubinemia, is a common condition in newborns, which, if left untreated, can lead to severe neurological damage. Phototherapy stands as the primary treatment, inducing the conversion of toxic, water-insoluble Z,Z-bilirubin into more easily excretable photoisomers. Among these, lumirubin, a structural isomer of bilirubin, plays a critical role in the therapeutic efficacy of phototherapy. This technical guide provides an in-depth exploration of the formation, mechanism of action, and clinical significance of this compound. It details the photochemical properties, excretion pathways, and quantitative contribution of this compound to bilirubin elimination. Furthermore, this guide outlines key experimental protocols for the analysis of this compound and visualizes the core photochemical and signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field.

Introduction

Unconjugated hyperbilirubinemia in neonates arises from an imbalance between bilirubin production and elimination. The immature hepatic conjugation system in newborns is often unable to efficiently convert the lipophilic Z,Z-isomer of bilirubin into a water-soluble form for excretion. Phototherapy utilizes light energy to bypass this metabolic bottleneck by transforming bilirubin into photoisomers that can be excreted without the need for conjugation.

Three primary photochemical reactions occur during phototherapy: photooxidation, configurational (Z,E) isomerization, and structural (this compound) isomerization. While photooxidation is a minor pathway, the formation of configurational and structural isomers are the main drivers of bilirubin elimination. This compound, a product of irreversible structural isomerization, is particularly important due to its rapid clearance from the body. This guide will delve into the critical aspects of this compound's role in the successful application of phototherapy for neonatal jaundice.

Photochemical Formation and Properties of this compound

The formation of this compound from Z,Z-bilirubin is an irreversible cyclization reaction induced by the absorption of light, primarily in the blue-green spectrum. This process is a key determinant of the effectiveness of phototherapy.

Quantitative Data on this compound

The following tables summarize key quantitative parameters related to this compound formation and properties.

| Parameter | Value | Wavelength (nm) | Reference |

| Quantum Yield of this compound Formation | |||

| Average | 0.0015 | 450-490 | |

| Peak | 0.003 | 500-520 | |

| Molar Absorption Coefficient (ε) of Bilirubin | |||

| In chloroform | 55,000 cm⁻¹/M | 450.8 | |

| In caffeine reagent | 48,980 L·mol⁻¹·cm⁻¹ | 457 | |

| This compound Serum Concentrations in Neonates during Phototherapy | |||

| Post-phototherapy | 0.37 ± 0.16 mg/dL | N/A |

Table 1: Photochemical and Clinical Parameters of this compound.

| Light Source | Median Maximum Urinary this compound/Creatinine Excretion (μg/mg Cr/μW/cm²/nm) | p-value | Reference |

| Blue LED | 0.83 | 0.01 | |

| Green Fluorescent Lamp | 1.29 | 0.01 |

Table 2: Comparison of Urinary this compound Excretion with Different Phototherapy Light Sources.

Experimental Protocols

Accurate quantification of this compound is essential for research and clinical monitoring of phototherapy efficacy. The following are detailed methodologies for key experiments.

Quantification of this compound in Serum by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the separation and quantification of bilirubin isomers.

Objective: To separate and quantify Z-lumirubin and unconjugated bilirubin in neonatal serum.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (450 nm) or a triple quadrupole mass spectrometer.

-

Reverse-phase C18 column.

-

Mobile Phase A: 1 mmol/L Ammonium Fluoride in water.

-

Mobile Phase B: Methanol.

-

Internal Standard (ISTD): Mesobilirubin.

-

Deproteinization solution: Methanol containing 0.3% BHT, 0.1% ascorbic acid, and 0.5% ammonium acetate.

-

Centrifuge.

Procedure:

-

Sample Preparation:

-

To 10 µL of neonatal serum, add 10 µL of the internal standard solution.

-

Add 1 mL of the deproteinization solution.

-

Vortex mix the sample thoroughly.

-

Centrifuge at 16,000 x g for 40 minutes.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject 3 µL of the prepared sample onto the HPLC system.

-

Use a binary gradient elution with a flow rate of 0.4 mL/min at 30°C.

-

Gradient Program:

-

0-3 min: 40% B

-

3-13 min: 40% to 100% B (linear gradient)

-

13-17 min: 100% B

-

17-17.1 min: 100% to 60% B

-

17.1-20 min: 60% B

-

-

-

Data Analysis:

-

Identify and quantify this compound and unconjugated bilirubin peaks based on their retention times and comparison to a standard curve.

-

Normalize the peak areas to the internal standard.

-

Fluorometric Assay for Urinary this compound (PUZZLU Method)

This novel method allows for noninvasive monitoring of this compound excretion.

Objective: To estimate urinary this compound levels using a fluorescence-based assay.

Principle: The fluorescent protein UnaG binds specifically to Z,Z-bilirubin, resulting in a fluorescent signal. This compound can be photo-reconverted to Z,Z-bilirubin in the presence of blue light and UnaG, allowing for its indirect quantification.

Materials:

-

Fluorometer.

-

UnaG protein solution.

-

Blue light source (for photo-reconversion).

-

Urine samples from neonates undergoing phototherapy.

Procedure:

-

Sample Preparation:

-

Collect urine samples from neonates.

-

Centrifuge the samples to remove any sediment.

-

-

Fluorescence Measurement:

-

Mix the urine supernatant with the UnaG protein solution.

-

Measure the baseline fluorescence.

-

Expose the mixture to a calibrated blue light source for a defined period to induce the photo-reconversion of this compound to Z,Z-bilirubin.

-

Measure the fluorescence again.

-

-

Data Analysis:

-

The increase in fluorescence is proportional to the amount of this compound that was converted to Z,Z-bilirubin.

-

Quantify the this compound concentration by comparing the fluorescence change to a standard curve prepared with known concentrations of this compound.

-

Visualizing Key Pathways

Photochemical Transformation and Excretion of Bilirubin

The following diagram illustrates the central pathway of bilirubin transformation during phototherapy, leading to the formation and excretion of this compound.

Caption: Photochemical pathway of bilirubin during phototherapy.

This compound and PPARα Signaling

Recent research suggests that both bilirubin and this compound can act as signaling molecules, modulating the activity of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid and glucose metabolism.

Caption: this compound's modulation of PPARα signaling pathway.

Clinical Significance and Future Directions

The formation of this compound is a cornerstone of effective phototherapy for neonatal jaundice. Its water-soluble nature and rapid excretion make it the primary route for bilirubin elimination during treatment. Understanding the factors that influence this compound formation, such as the wavelength of light, can lead to the optimization of phototherapy protocols for enhanced efficacy and safety.

The development of noninvasive monitoring techniques, such as the PUZZLU assay, holds promise for real-time assessment of phototherapy effectiveness at the bedside. Furthermore, the emerging role of this compound as a signaling molecule that can influence metabolic pathways opens new avenues for research into the broader biological effects of phototherapy. Future studies should continue to explore the long-term consequences of this compound exposure and its potential therapeutic applications beyond neonatal jaundice.

Conclusion

This compound is more than just a byproduct of phototherapy; it is the key to its success. Its unique photochemical and pharmacokinetic properties make it the most efficiently eliminated bilirubin isomer during the treatment of neonatal jaundice. A thorough understanding of its formation, quantification, and biological activity is paramount for optimizing current therapeutic strategies and developing novel interventions. This technical guide provides a foundational resource for professionals dedicated to advancing the science and clinical practice of neonatal care.

The In Vitro Biological Activity of Lumirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumirubin, a structural isomer of bilirubin formed during phototherapy for neonatal jaundice, has long been considered a less toxic, excretable byproduct.[1] However, emerging in vitro research is illuminating its distinct and significant biological activities. This guide provides an in-depth technical overview of the current understanding of this compound's effects at the cellular and molecular level, offering valuable insights for researchers in drug discovery and development.

Comparative Cytotoxicity Profile

A primary distinction between this compound and its parent compound, bilirubin, lies in their cytotoxicity. In vitro studies have consistently demonstrated that this compound is substantially less toxic across a range of cell types.

Table 1: Comparative Cytotoxicity of this compound and Bilirubin

| Cell Line | This compound Effect on Viability | Bilirubin Effect on Viability | Reference |

| SH-SY5Y (Neuroblastoma) | No effect | Time- and concentration-dependent decrease | |

| HepG2 (Hepatoblastoma) | No effect | Time- and concentration-dependent decrease (most sensitive) | |

| MRC5 (Lung Fibroblasts) | No effect | Time- and concentration-dependent decrease | |

| Human Pluripotent Stem Cell-derived Neural Stem Cells (NSCs) | No effect at 12.5 and 25 µmol/L | Dose-dependent cytotoxicity | [2][3] |

Antioxidant and Oxidative Stress Modulation

This compound exhibits a nuanced role in managing oxidative stress, demonstrating potent antioxidant capabilities in some contexts while being less effective in others compared to bilirubin.

Antioxidant Capacity

In human serum, this compound demonstrates an antioxidant capacity comparable to that of bilirubin, which is recognized as one of the most powerful endogenous antioxidants. This activity is also observed in its ability to suppress mitochondrial superoxide production.

Lipoperoxidation

Despite its antioxidant potential, this compound is less effective than bilirubin in preventing lipid peroxidation. This is attributed to its lower lipophilicity, which likely hinders its interaction with lipid-rich cellular membranes.

Table 2: Antioxidant and Oxidative Stress-Related Activities of this compound

| Activity | This compound's Effect | Comparative Efficacy with Bilirubin | Reference |

| Serum Antioxidant Capacity | Potent antioxidant | Comparable | |

| Mitochondrial Superoxide Production | Suppresses production | Comparable | |

| Lipid Peroxidation Prevention | Less efficient | Lower |

Immunomodulatory and Inflammatory Responses

The influence of this compound on inflammatory pathways appears to be context-dependent, with studies reporting both pro-inflammatory and potentially anti-inflammatory or at least non-pro-inflammatory effects.

In murine macrophage-like RAW 264.7 cells, low concentrations of this compound (5 µmol/L) were found to increase the basal expression of Tumor Necrosis Factor-alpha (TNFα) mRNA by 40%. However, this increase in gene expression did not translate to a corresponding increase in nitric oxide (NO) production, a key inflammatory mediator. In contrast, another study using organotypic rat hippocampal slices reported that this compound at a biologically relevant concentration (25 µM) significantly increased the gene expression of several pro-inflammatory markers and the production of TNF-α.[4]

Metabolic Regulation

Both this compound and bilirubin have been shown to modulate metabolic pathways, particularly those involved in lipid and glucose metabolism, through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) downstream effectors.[5] However, a key difference is observed in their impact on the tricarboxylic acid (TCA) cycle. While higher concentrations of bilirubin led to a significant reduction in TCA cycle metabolites, this compound had virtually no such effect.

Effects on Neural Stem Cells and Neurodevelopment

This compound's interaction with neural stem cells (NSCs) is a critical area of investigation, with implications for neurodevelopment in neonates undergoing phototherapy.

Cytotoxicity and Proliferation

Unlike bilirubin, this compound does not exhibit cytotoxicity towards human pluripotent stem cell-derived NSCs and does not affect their proliferation or cell cycle phases at biologically relevant concentrations (12.5 and 25 µmol/L).[2][3]

Morphology and Differentiation

A significant finding is this compound's ability to induce morphological changes in NSCs, prompting them to form highly polar, rosette-like structures.[2][3] This is associated with a redistribution of cellular polarity proteins such as β-catenin and N-cadherin.[2] Furthermore, this compound treatment leads to lower expression of NSC-specific proteins (SOX1, NR2F2, and PAX6) and an upregulation of phosphorylated Extracellular signal-Regulated Kinase (phospho-ERK).[2][3] These findings suggest that this compound may influence early neurodevelopmental processes.[3]

Neuroprotection

Interestingly, this compound has demonstrated neuroprotective properties. In one study, it was shown to prevent the bilirubin-induced increase in markers of apoptosis (c-PARP) and DNA damage (γ-H2AX) in NSCs.[6]

Signaling Pathways

PPARα Signaling Pathway

Both this compound and bilirubin can modulate the expression of downstream effectors of PPARα, a key regulator of lipid and glucose metabolism.

Figure 1. this compound and Bilirubin both modulate PPARα signaling.

ERK Signaling Pathway in Neural Stem Cells

In human pluripotent stem cell-derived NSCs, this compound treatment leads to the upregulation of phospho-ERK, a key component of the MAPK/ERK signaling pathway that is crucial for neural cell differentiation.[2][7]

Figure 2. this compound activates ERK signaling in neural stem cells.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to varying concentrations of this compound, bilirubin, or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration of 0.5 mg/mL) and incubate for 1-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Mitochondrial Superoxide Production (Flow Cytometry)

This method quantifies the production of superoxide in the mitochondria of live cells.

-

Cell Treatment: Treat cells with this compound, bilirubin, or controls for the specified time.

-

Staining: Incubate the cells with a mitochondrial superoxide indicator (e.g., MitoSOX Red) in the dark at 37°C.

-

Cell Harvesting: Detach and collect the cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of mitochondrial superoxide.

TNFα Protein Expression (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNFα in cell culture supernatants.

-

Coating: Coat a 96-well plate with a capture antibody specific for TNFα.

-

Sample Incubation: Add cell culture supernatants from treated and control cells to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody that binds to the captured TNFα.

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) that will be converted by HRP to a colored product.

-

Stop Reaction: Stop the reaction with an acid solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Phospho-ERK Expression (Western Blot)

This technique is used to detect and quantify the level of phosphorylated ERK.

-

Cell Lysis: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total ERK and a loading control (e.g., β-actin) for normalization.

DNA Damage Assessment (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Embedding: Mix treated and control cells with low-melting-point agarose and layer them onto a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding: Incubate the slides in an alkaline solution to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining: Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by analyzing the comet tail length and intensity.

Experimental Workflow

Figure 3. General experimental workflow for in vitro studies of this compound.

Conclusion

The in vitro biological activities of this compound are multifaceted and distinct from those of bilirubin. While it is significantly less cytotoxic, it retains comparable antioxidant properties in serum and in suppressing mitochondrial superoxide. Its effects on inflammatory pathways are complex and may be cell-type specific. Notably, this compound's influence on the metabolism and differentiation of neural stem cells via signaling pathways like ERK highlights a previously unappreciated role in cellular processes. This technical guide summarizes the current knowledge and provides a framework for future research into the therapeutic potential and biological significance of this compound. Further investigation is warranted to fully elucidate its mechanisms of action and potential clinical relevance.

References

- 1. mpbio.com [mpbio.com]

- 2. 3.4. Western Blotting and Detection [bio-protocol.org]

- 3. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Lumirubin vs. Bilirubin: A Comparative Analysis of Neurotoxicity in Neuronal Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unconjugated bilirubin (UCB), a breakdown product of heme, is a known neurotoxin, particularly in neonates, where high levels can lead to bilirubin-induced neurologic dysfunction (BIND) and kernicterus. Phototherapy is the standard treatment for neonatal jaundice, which converts bilirubin into more polar photoisomers, principally lumirubin, facilitating their excretion. While this compound is generally considered less toxic than bilirubin, a thorough, comparative analysis of their effects on neuronal cells is crucial for a complete understanding of the safety and potential biological activity of phototherapy products. This technical guide provides a comprehensive overview of the current knowledge on the differential toxicity of this compound and bilirubin in neuronal cells, presenting quantitative data, detailed experimental protocols, and an exploration of the implicated signaling pathways.

Introduction

Bilirubin, in its unconjugated form, is lipophilic and can cross the blood-brain barrier, accumulating in the brain and causing neuronal damage[1]. The neurotoxic effects of bilirubin are multifaceted, including the induction of oxidative stress, mitochondrial dysfunction, inflammatory responses, and ultimately, apoptosis and necrosis of neuronal cells[2][3][4]. This compound, a structural photoisomer of bilirubin, is more water-soluble, which is believed to limit its ability to penetrate the brain and exert toxic effects[5]. However, recent studies have begun to explore the biological activities of this compound, suggesting that it may not be entirely inert and can interact with cellular pathways[6][7]. This guide aims to provide a detailed comparison of the neurotoxic potential of these two molecules, offering valuable information for researchers in neurobiology, toxicology, and drug development.

Quantitative Comparison of Cytotoxicity

The following tables summarize the available quantitative data from in vitro studies comparing the cytotoxic effects of this compound and bilirubin on various neuronal cell types.

Table 1: Effect of Bilirubin and this compound on the Viability of Human Pluripotent Stem Cell-Derived Neural Stem Cells (NSCs)

| Treatment | Concentration (µM) | Cell Viability (% of Control) | Statistical Significance (p-value) | Reference |

| Bilirubin | 6.25 | ~85% | < 0.05 | [2] |

| 12.5 | ~75% | < 0.05 | [2] | |

| 25 | ~60% | < 0.05 | [2] | |

| 50 | ~40% | < 0.05 | [2] | |

| This compound | 6.25 | No significant change | > 0.05 | [2] |

| 12.5 | No significant change | > 0.05 | [2] | |

| 25 | No significant change | > 0.05 | [2] | |

| 50 | ~80% | < 0.05 | [2] |

Data are approximated from graphical representations in the cited literature and are based on the MTT assay after 96 hours of exposure.

Table 2: Effect of Bilirubin and this compound on Apoptosis Markers in Human NSCs (96h exposure)

| Treatment (12.5 µM) | Protein Expression (Fold Change vs. Control) | Reference |

| p53 | ||

| Bilirubin | ~1.5 | [2] |

| This compound | No significant change | [2] |

| Cleaved PARP (c-PARP) | ||

| Bilirubin | ~2.0 | [2] |

| This compound | No significant change | [2] |

| γ-H2AX (DNA Damage Marker) | ||

| Bilirubin | ~1.8 | [2] |

| This compound | No significant change | [2] |

Data are approximated from graphical representations of Western blot quantifications in the cited literature.

Table 3: Effect of Bilirubin and this compound on the Viability of SH-SY5Y Human Neuroblastoma Cells

| Treatment | Concentration (µM) | Cell Viability (% of Control) - 24h | Cell Viability (% of Control) - 48h | Reference |

| Bilirubin | 5 | No significant change | ~90% | [1] |

| 25 | ~80% | ~60% | [1] | |

| 50 | ~60% | ~40% | [1] | |

| This compound | 5 | No significant change | No significant change | [1] |

| 25 | No significant change | No significant change | [1] | |

| 50 | No significant change | No significant change | [1] |

Data are based on the MTT assay.

Signaling Pathways in this compound vs. Bilirubin Neurotoxicity

The mechanisms underlying the neurotoxicity of bilirubin are complex and involve multiple signaling pathways. In contrast, the signaling effects of this compound are less understood, but emerging evidence suggests it is not biologically inert.

Bilirubin-Induced Neurotoxic Signaling

Bilirubin's neurotoxicity is mediated by a cascade of events that include inflammation and apoptosis. In astrocytes, bilirubin can trigger an inflammatory response by activating Tumor Necrosis Factor Receptor 1 (TNFR1), which in turn activates Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK, as well as the transcription factor Nuclear Factor-kappa B (NF-κB). This leads to the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which can exacerbate neuronal damage.

In neurons, bilirubin can directly induce apoptosis through the mitochondrial pathway. This involves the translocation of Bax to the mitochondria, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-3, a key executioner caspase, which cleaves essential cellular proteins, including Poly (ADP-ribose) polymerase (PARP), resulting in cell death.

Caption: Bilirubin-induced neurotoxic signaling pathways.

This compound and Neuronal Signaling

The effects of this compound on neuronal signaling are less characterized. However, one study has shown that this compound can induce a significant and dose-dependent upregulation of phosphorylated Extracellular signal-regulated kinase (p-ERK) in human neural stem cells. ERK signaling is known to be involved in cell proliferation and differentiation. This finding suggests that while this compound does not appear to be overtly cytotoxic at clinically relevant concentrations, it may still modulate important cellular processes in developing neuronal cells.

Caption: Known signaling effect of this compound in neural stem cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, adapted for the comparative analysis of this compound and bilirubin toxicity.

Cell Culture

-

Human Neural Stem Cells (NSCs): H9-derived NSCs can be cultured in a serum-free NSC medium (Neurobasal medium supplemented with N2 and B27, 20 ng/mL bFGF, and 20 ng/mL EGF) on plates coated with Matrigel. Cells should be maintained at 37°C in a 5% CO2 incubator and passaged every 3-4 days.

-

SH-SY5Y Neuroblastoma Cells: These cells can be cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained at 37°C in a 5% CO2 incubator and passaged when they reach 80-90% confluency.

Preparation of Bilirubin and this compound Solutions

-

Bilirubin Stock Solution: Prepare a 10 mM stock solution of unconjugated bilirubin in 0.1 M NaOH. Protect the solution from light and prepare fresh for each experiment.

-

This compound Preparation: this compound can be prepared by irradiating a solution of bilirubin in a phosphate buffer containing human serum albumin with a phototherapy lamp. The resulting this compound can be purified using high-performance liquid chromatography (HPLC).

-

Working Solutions: Dilute the stock solutions of bilirubin and this compound in the appropriate cell culture medium to the desired final concentrations. A vehicle control (0.1 M NaOH diluted in medium) should be included in all experiments.

MTT Cell Viability Assay

Caption: Workflow for the MTT cell viability assay.

-

Seed cells (e.g., 1 x 10^4 cells/well for SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of bilirubin, this compound, or the vehicle control.

-

Incubate the plates for the desired time points (e.g., 24, 48, or 96 hours) at 37°C and 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers and Signaling Proteins

-

Culture and treat cells as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, PARP, γ-H2AX, p-ERK, total ERK, or a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Comet Assay for DNA Damage

-

Culture and treat cells as described above.

-

Harvest the cells and resuspend them in low-melting-point agarose.

-

Pipette the cell-agarose suspension onto a CometSlide™.

-

Lyse the cells in a lysis solution.

-

Perform electrophoresis under alkaline conditions to separate fragmented DNA from intact DNA.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail moment) using image analysis software.

Immunocytochemistry for Protein Localization

-

Grow cells on coverslips and treat them as described above.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific binding with 1% BSA for 30 minutes.

-

Incubate with a primary antibody against the protein of interest (e.g., β-catenin) overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Discussion and Future Directions

The available evidence strongly indicates that this compound is significantly less neurotoxic than its parent compound, bilirubin. Quantitative studies consistently demonstrate that bilirubin induces a dose- and time-dependent decrease in the viability of neuronal cells and promotes apoptosis, while this compound has minimal to no effect on these parameters at comparable concentrations[1][2].

However, the finding that this compound can modulate signaling pathways, such as the ERK pathway in neural stem cells, suggests that it is not a completely inert molecule[7]. This warrants further investigation into the potential long-term effects of this compound on neuronal development and function, especially in vulnerable populations like preterm infants undergoing intensive phototherapy.

Future research should focus on:

-

Expanding the range of neuronal cell types: Conducting comparative toxicity studies on primary cultures of neurons, astrocytes, and oligodendrocytes will provide a more comprehensive understanding of the differential effects of this compound and bilirubin on the mature and developing brain.

-

In vivo studies: Animal models of neonatal jaundice can be utilized to assess the penetration of this compound into the brain and its potential in vivo effects on neuronal function and behavior.

-

Elucidating this compound's signaling pathways: Further research is needed to identify the upstream and downstream targets of this compound-induced ERK activation and to explore its effects on other signaling cascades relevant to neuronal development and function.

Conclusion

References

- 1. The Effects of Bilirubin and this compound on the - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. ERK inhibition promotes neuroectodermal precursor commitment by blocking self-renewal and primitive streak formation of the epiblast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of ERK 1/2 signaling in neuronal differentiation of cultured embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. The Effects of Bilirubin and this compound on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Lumirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumirubin, a structural isomer of bilirubin, plays a pivotal role in the efficacy of phototherapy for neonatal jaundice. This technical guide provides an in-depth exploration of the discovery, history, and biochemical characteristics of this compound. It details the photochemical formation of this compound from bilirubin upon exposure to specific wavelengths of light, its rapid clearance from the body, and its biological effects. This guide synthesizes key quantitative data, outlines detailed experimental protocols for its study, and visually represents the critical biochemical pathways involved, offering a comprehensive resource for professionals in the field.

Introduction: The Challenge of Neonatal Jaundice and the Dawn of Phototherapy

Neonatal jaundice, or hyperbilirubinemia, is a common condition in newborns, characterized by elevated levels of bilirubin in the blood.[1] Bilirubin, a yellow pigment, is a breakdown product of heme, a component of hemoglobin.[2] In newborns, the liver's ability to process and excrete bilirubin is often immature, leading to its accumulation. High levels of unconjugated bilirubin are neurotoxic and can lead to a devastating condition known as kernicterus.[1]

The serendipitous discovery of phototherapy in the 1950s revolutionized the treatment of neonatal jaundice. It was observed that exposure to sunlight could reduce serum bilirubin levels.[1] This led to the development of controlled phototherapy, which utilizes specific wavelengths of light to convert the toxic, water-insoluble Z,Z-bilirubin isomer into more water-soluble isomers that can be more easily excreted from the body.[2][3]

The Discovery of this compound: A Key Player in Phototherapy

Initial research into the mechanism of phototherapy identified two primary processes: photooxidation and photoisomerization. While photooxidation plays a minor role, photoisomerization is the key to bilirubin elimination. Phototherapy converts the native 4Z,15Z-bilirubin into two main types of isomers: configurational isomers (ZE-bilirubin and EZ-bilirubin) and a structural isomer, this compound.[2][3]

This compound was identified as a crucial, albeit initially less abundant, photoproduct. It is formed through an irreversible cyclization reaction of the Z,E-bilirubin isomer.[2] This structural change results in a more polar and water-soluble molecule compared to bilirubin and its configurational isomers.

Physicochemical Properties and Formation of this compound

This compound is a structural isomer of bilirubin with the same molecular formula (C₃₃H₃₆N₄O₆) but a different arrangement of atoms.[3] This structural difference is key to its increased polarity and water solubility, which facilitates its excretion without the need for conjugation in the liver.[2]

The formation of this compound is dependent on the wavelength and irradiance of the phototherapy light. Studies have shown that blue-green light with a peak emission of approximately 478 nm is more efficient at producing this compound and reducing total serum bilirubin compared to standard blue light (peak emission ~459 nm).[4]

Quantitative Data on this compound Formation and Clearance

The following tables summarize key quantitative data regarding the formation and clearance of this compound and other bilirubin photoisomers.

| Parameter | Value | Reference |

| Quantum Yield of this compound Formation | ||

| 450-490 nm | 0.0015 | [5] |

| 500-520 nm | 0.003 | [5] |

| Pharmacokinetic Properties of Bilirubin Photoisomers in Neonatal Serum | ||

| This compound | ||

| Half-life | ~4 hours | [6] |

| ZE/EZ-Bilirubin | ||

| Half-life | Not definitively established in neonates, but clearance is slower than this compound. | [4] |

| Phototherapy Light Source | Percentage Decrease of Combined Bilirubin Isomers (24h) | Percentage Decrease of Z,Z-Bilirubin (24h) | Reference |

| Blue-green LED (~478 nm) | 47.8% | 55.6% | [4] |

| Blue LED (~459 nm) | 33.4% | 44.2% | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in this compound research.

In Vitro Preparation of this compound

A common method for preparing this compound for experimental use involves the irradiation of a bilirubin solution.

Protocol:

-

Dissolve unconjugated bilirubin in a solution of 0.1 M NaOH.

-

Immediately neutralize the solution with 0.1 M H₃PO₄.

-

Gently mix the bilirubin solution with human serum albumin in a phosphate-buffered saline (PBS) solution.

-

Irradiate the mixture with a phototherapy device at a specific wavelength (e.g., 460 nm) and irradiance for a set duration (e.g., 120 minutes).

-

The resulting solution will contain a mixture of bilirubin isomers, including this compound.[6]

Quantification of this compound and other Bilirubin Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying bilirubin and its photoisomers.

Sample Preparation (for bile):

-

Bile samples can be directly injected for analysis without extensive pretreatment.[7]

HPLC System and Conditions:

-

Column: A reverse-phase column, such as a Newcrom R1 (2.1 x 150 mm, 3 µm), is suitable for separating bile pigments.[2]

-

Mobile Phase: A gradient of acetonitrile and water with an ammonium acetate buffer is typically used. The specific gradient program will depend on the column and the isomers being separated.[2]

-

Detection: Detection is typically performed using a UV-Vis detector at a wavelength of around 450 nm.[7]

Cell Culture for Studying this compound's Biological Effects

Studying the cellular effects of this compound requires specific cell culture protocols.

Cell Lines:

-

Human neuroblastoma cell lines (e.g., SH-SY5Y) are often used to investigate the potential neurotoxic or neuroprotective effects of bilirubin and its isomers.[6]

-

Human neural stem cells (NSCs) can be used to study the effects on neurodevelopment.

Protocol:

-

Culture cells in an appropriate medium (e.g., a 1:1 mixture of MEM Eagle and Ham's F12 for SH-SY5Y cells) supplemented with fetal bovine serum.

-

Seed cells at a specific density in multi-well plates.

-

Treat cells with varying concentrations of purified this compound or a vehicle control.

-

Incubate for a specified period (e.g., 24-96 hours).

-

Assess cellular responses using various assays (e.g., cell viability assays, gene expression analysis, Western blotting for protein expression).[6]

Biological Significance and Signaling Pathways

While this compound is considered less toxic than bilirubin, it is not biologically inert. Research has shown that this compound can influence cellular processes, including the activation of specific signaling pathways.

The ERK Signaling Pathway

One of the key signaling pathways affected by this compound is the Extracellular signal-Regulated Kinase (ERK) pathway. The ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[8]

Studies on human neural stem cells have demonstrated that exposure to this compound can lead to the phosphorylation and activation of ERK. The upstream and downstream targets of this this compound-induced ERK activation are still under investigation, but it is known that the activation of the ERK pathway is often initiated by signals from cell surface receptors, such as receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[9] Once activated, ERK can phosphorylate a variety of cytoplasmic and nuclear targets, including transcription factors, to regulate gene expression.[8]

Experimental Workflow for Investigating ERK Activation:

Caption: Experimental workflow for studying this compound-induced ERK activation.

Signaling Pathway of this compound-Induced ERK Activation:

Caption: Proposed signaling pathway for this compound-induced ERK activation.

Conclusion and Future Directions

The discovery of this compound has been instrumental in understanding the mechanism of phototherapy and optimizing its use for the treatment of neonatal jaundice. Its rapid formation and clearance make it a key contributor to the overall efficacy of this life-saving therapy. However, the biological effects of this compound, particularly its interaction with cellular signaling pathways like the ERK pathway, warrant further investigation.

Future research should focus on:

-

Precisely quantifying the in vivo concentrations of this compound and other photoisomers in both serum and bile under various phototherapy regimens.

-

Elucidating the complete upstream and downstream components of the this compound-activated ERK signaling pathway.

-

Investigating the long-term biological consequences of this compound exposure in neonates.

A deeper understanding of the biochemistry and cellular effects of this compound will not only refine our current phototherapy practices but may also open avenues for the development of novel therapeutic strategies for hyperbilirubinemia and other related conditions.

References

- 1. google.com [google.com]

- 2. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Bilirubin isomers during LED phototherapy of hyperbilirubinemic neonates, blue-green (~478 nm) vs blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Effects of Bilirubin and this compound on Metabolic and Oxidative Stress Markers [frontiersin.org]

- 7. hplc.eu [hplc.eu]

- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

The Pivotal Role of Lumirubin in the Metabolism of Bilirubin Photoisomers: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phototherapy remains the standard of care for neonatal hyperbilirubinemia, a condition characterized by elevated levels of unconjugated bilirubin. The therapeutic efficacy of this light-based intervention hinges on the conversion of neurotoxic bilirubin into more water-soluble photoisomers that can be readily excreted. Among these photoisomers, lumirubin, a structural isomer of bilirubin, plays a critical and primary role in the overall clearance of bilirubin. This technical guide provides an in-depth exploration of the formation, metabolism, and excretion of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved. Understanding the kinetics and metabolic fate of this compound is paramount for optimizing phototherapy strategies and developing novel therapeutic interventions for severe jaundice.

Introduction: The Challenge of Bilirubin Metabolism in Neonates

Unconjugated bilirubin (UCB), predominantly the (4Z,15Z)-isomer, is a lipophilic end-product of heme catabolism.[1] Its poor water solubility necessitates enzymatic conjugation with glucuronic acid in the liver to form water-soluble bilirubin glucuronides that can be excreted into bile.[2] Neonates, particularly those born prematurely, have an immature hepatic conjugation system, leading to the accumulation of UCB in the blood and tissues, a condition known as jaundice.[3] High levels of UCB can cross the blood-brain barrier, causing irreversible neurological damage, a condition known as kernicterus.

Phototherapy circumvents this metabolic bottleneck by converting UCB in the skin and subcutaneous capillaries into isomers that are more polar and can be excreted without the need for conjugation.[4] This process involves three primary photochemical reactions: configurational isomerization, structural isomerization, and photooxidation.[5] While configurational isomerization to (4Z,15E)-bilirubin is the fastest reaction, it is reversible, and its product is slowly cleared.[4][5] Photooxidation is a minor and slow pathway.[4] The formation of this compound, through irreversible structural isomerization, is now understood to be the most critical pathway for the effective elimination of bilirubin during phototherapy.[4][6]

The Photochemical Genesis of this compound

The native (4Z,15Z)-bilirubin molecule is held in a ridge-tile conformation by six intramolecular hydrogen bonds, which accounts for its lipophilicity and poor water solubility. The absorption of light energy, primarily in the blue-green spectrum (460-490 nm), excites the bilirubin molecule, leading to a temporary breakage of these hydrogen bonds and allowing for the rotation of the C4=C5 and C15=C16 double bonds.[5][7]

This leads to two major isomerization pathways:

-

Configurational Isomerization: A rapid and reversible process that forms (4Z,15E)-bilirubin. This isomer can be excreted in bile, but its clearance is slow, and it can revert to the native (4Z,15Z)-bilirubin in the gut, allowing for reabsorption.[4][8]

-

Structural Isomerization: A slower, irreversible cyclization reaction that forms this compound (predominantly Z-lumirubin).[5][9] This intramolecular cyclization creates a more polar, water-soluble molecule that is rapidly excreted.

The formation of this compound is a less efficient process than configurational isomerization, with a quantum yield of approximately 0.0015 for light in the 450-490 nm range.[10] However, its irreversible nature and rapid clearance make it the principal contributor to the therapeutic effect of phototherapy.[4][6]

Metabolism and Excretion of this compound

Unlike its parent compound, this compound's increased polarity allows it to be excreted directly into bile and urine without the need for hepatic conjugation.[10][11][12] This is a crucial advantage in neonates with limited glucuronidation capacity.

Serum Kinetics and Clearance

Studies have shown that this compound is cleared from the serum much more rapidly than the configurational isomers.[6] The serum half-life of this compound in premature infants undergoing phototherapy has been measured to be between 80 and 158 minutes.[6][12] This rapid clearance prevents its accumulation in the bloodstream and contributes significantly to the overall reduction in the total serum bilirubin load.

Biliary and Renal Excretion

This compound is the principal bilirubin photoproduct found in the bile of infants undergoing phototherapy.[6] It is also significantly excreted in the urine, providing an additional and important route for bilirubin elimination.[1][11][12] The urinary clearance rate of this compound in premature infants ranges from 0.05 to 0.65 mL/min, and the total amount excreted in urine over a 24-hour period can range from 0.2 to 9.4 mg.[1]

Quantitative Analysis of this compound's Contribution

The following tables summarize key quantitative data regarding the formation and clearance of this compound, highlighting its importance in phototherapy.

| Parameter | Value | Reference(s) |

| Quantum Yield of Formation | ~0.0015 (at 450-490 nm) | [10] |

| Contribution to Isomerization | 6% - 10% | [4] |

| Serum Half-Life | 80 - 158 minutes | [6][12] |

| Urinary Clearance Rate | 0.05 - 0.65 mL/min | [1] |

| 24-hour Urinary Excretion | 0.2 - 9.4 mg (mean: 3.2 mg) | [1] |

| Light Source | Median Max. Urinary this compound Excretion (µg/mg Cr/µW/cm²/nm) | Reference(s) |

| Blue LED | 0.83 | [5][13] |

| Green Fluorescent Lamp | 1.29 | [5][13] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is essential for research into the efficacy of phototherapy. The following section details common experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Photoisomer Separation

HPLC is the gold standard for separating and quantifying bilirubin and its photoisomers.

-

Objective: To separate and quantify (4Z,15Z)-bilirubin, (4Z,15E)-bilirubin, and this compound in serum or other biological fluids.

-

Methodology:

-

Sample Preparation: All sample handling must be performed under dim light to prevent further photoisomerization. Serum or plasma samples are typically mixed with a mobile phase solution (e.g., 0.1M di-n-octylamine acetate in methanol).[7] The mixture is vortexed and centrifuged to precipitate proteins.[7]

-

Chromatographic System: A reverse-phase C18 column is commonly used.[7][14]

-

Mobile Phase: A typical mobile phase consists of 0.1M di-n-octylamine acetate in methanol, with a small percentage of water (e.g., 8% v/v).[7][14]

-

Detection: The eluting isomers are detected using a diode-array detector at a wavelength of approximately 450 nm.

-

Quantification: The concentration of each isomer is determined by integrating the area under the corresponding peak and comparing it to a standard curve.

-

In Vitro Photolysis of Bilirubin

In vitro studies are crucial for understanding the fundamental photochemical properties of bilirubin.

-

Objective: To study the rate of formation of this compound and other photoisomers under controlled light conditions.

-

Methodology:

-

Bilirubin Solution: Unconjugated bilirubin is dissolved in a solution of 4% human serum albumin (HSA) at a physiological pH (7.4).[7]

-

Irradiation Setup: The bilirubin-HSA solution is placed in a temperature-controlled cuvette or microhematocrit tubes.[7][14] The solution is then irradiated with a light source of a specific wavelength and intensity, often using LEDs and band-pass filters to achieve a narrow wavelength range.[7] The photon flux is measured with a calibrated spectrometer.[7]

-

Sample Analysis: Aliquots of the solution are taken at various time points during irradiation and analyzed by HPLC to determine the concentration of each photoisomer.

-

Fluorometric Assay for Urinary this compound

A newer, simpler method for estimating urinary this compound has been developed using the fluorescent protein UnaG.

-

Objective: To quantify this compound in urine samples.

-

Methodology:

-

Principle: This method is based on the reverse photoisomerization of this compound to (4Z,15Z)-bilirubin in the presence of the UnaG protein and blue light. UnaG specifically binds to (4Z,15Z)-bilirubin, and the resulting complex fluoresces.[8]

-

Sample Collection and Preparation: Urine samples are collected and stored at -80°C until analysis.[5] Before the assay, samples are thawed and centrifuged.[5]

-

Assay Procedure: The urine supernatant is mixed with the UnaG protein. The mixture is then exposed to blue light to induce the reverse photoisomerization of this compound to (4Z,15Z)-bilirubin.

-

Detection: The fluorescence of the UnaG-(4Z,15Z)-bilirubin complex is measured using a fluorometer. The concentration of this compound is estimated based on the increase in fluorescence, calibrated against a (4Z,15Z)-bilirubin standard curve.

-

Conclusion and Future Directions

This compound is unequivocally a central molecule in the metabolic cascade initiated by phototherapy for neonatal jaundice. Its irreversible formation and rapid excretion via both biliary and renal pathways make it the most significant contributor to the clearance of bilirubin in this clinical setting. The quantitative data and experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate this crucial metabolic pathway.

Future research should focus on several key areas:

-

Optimizing Light Delivery: Further studies are needed to refine the optimal wavelengths, intensities, and durations of phototherapy to maximize this compound formation while minimizing potential side effects. The finding that green light may be more effective in promoting urinary this compound excretion warrants further investigation.[5]

-

Cellular Transport Mechanisms: The specific transporters involved in the excretion of this compound from hepatocytes into bile and from the bloodstream into urine are not well characterized. Elucidating these mechanisms could open new avenues for therapeutic intervention.

-

Pharmacological Enhancement of this compound Formation: Investigating compounds that could act as photosensitizers to increase the quantum yield of this compound formation could lead to more efficient phototherapy.

-

Long-term Effects: While this compound is considered less toxic than bilirubin, further research into the long-term biological effects of this compound and other photoisomers is warranted.[15]

A deeper understanding of this compound's role and metabolism will continue to drive innovation in the management of neonatal jaundice and potentially other conditions associated with hyperbilirubinemia.

References

- 1. Urinary excretion of an isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fetal and neonatal bilirubin metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Urinary this compound excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photolysis of bilirubin in serum specimens exposed to room lighting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Laser photolysis of bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid clearance of a structural isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary this compound excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Interaction of Lumirubin with Human Serum Albumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumirubin, a structural photoisomer of bilirubin, is a key product of phototherapy for neonatal jaundice. Its formation enhances the water solubility of bilirubin, facilitating its excretion and reducing the risk of bilirubin-induced neurotoxicity. Central to this process is the interaction of this compound with human serum albumin (HSA), the primary carrier protein in blood plasma. This technical guide provides a comprehensive overview of the current understanding of the this compound-HSA interaction, focusing on binding characteristics, experimental methodologies, and the structural implications for both molecules. While direct quantitative data for the this compound-HSA interaction is limited in publicly available literature, this guide synthesizes qualitative findings and presents established experimental protocols to facilitate further research in this area.

Core Interaction a Qualitative Overview

Studies have demonstrated that this compound binds to human serum albumin at a site distinct from that of bilirubin. Specifically, this compound has been found to associate with subdomain IB of HSA.[1] This is a significant finding, as it suggests that this compound does not directly compete with the high-affinity binding site for bilirubin, which is located in subdomain IIA.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for the binding of this compound to HSA, such as the binding constant (K_b), dissociation constant (K_d), and thermodynamic parameters (ΔG, ΔH, ΔS), have not been explicitly published. The prevailing understanding is based on qualitative comparisons with the well-characterized bilirubin-HSA interaction.

For context, the interaction of bilirubin with HSA is a multi-step process with at least two binding sites. The primary, high-affinity site exhibits a dissociation constant in the nanomolar range, while secondary sites have lower affinities. The lack of a specific binding constant for this compound is a notable gap in the current body of research and represents an opportunity for further investigation.

Table 1: Qualitative Comparison of this compound and Bilirubin Binding to HSA

| Ligand | Binding Site on HSA | Binding Affinity (Qualitative) |

| This compound | Subdomain IB | Much lower than bilirubin |

| Bilirubin (Primary Site) | Subdomain IIA | High |

Experimental Protocols

The characterization of the this compound-HSA interaction can be achieved through a combination of biophysical techniques. The following are detailed methodologies for key experiments, based on established protocols for studying protein-ligand interactions.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding affinity and mechanism of interaction by monitoring the quenching of HSA's intrinsic fluorescence upon binding to this compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of Human Serum Albumin (fatty acid-free) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of Z-lumirubin in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute it in the same buffer as HSA. The final concentration of the organic solvent should be kept below 1% to avoid affecting the protein structure.

-

-

Instrumentation:

-

Use a spectrofluorometer with a thermostatically controlled cuvette holder.

-